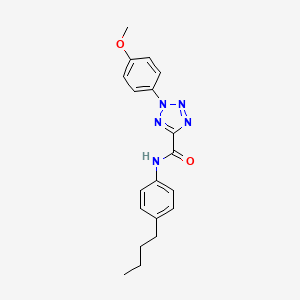

N-(4-butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a tetrazole ring substituted with a butylphenyl and a methoxyphenyl group, making it a molecule of interest for various chemical and pharmacological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved through the cycloaddition reaction of an azide with a nitrile compound. For instance, 4-methoxybenzonitrile can react with sodium azide in the presence of a suitable catalyst to form 2-(4-methoxyphenyl)-2H-tetrazole.

Amidation Reaction: The tetrazole derivative is then subjected to an amidation reaction with 4-butylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The nitro group (if present in derivatives) can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products:

Oxidation: Conversion of methoxy to hydroxyl groups.

Reduction: Formation of amines from nitro groups.

Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its potential as a ligand in coordination chemistry.

Biology and Medicine:

- Investigated for its antimicrobial and antifungal properties.

- Potential use in the development of anti-inflammatory drugs due to its tetrazole moiety.

Industry:

- Utilized in the development of new materials with specific electronic or optical properties.

- Explored for its role in the synthesis of agrochemicals.

Mecanismo De Acción

The mechanism of action of N-(4-butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is largely dependent on its interaction with biological targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to interact with enzymes and receptors. This interaction can inhibit or modulate the activity of these biological targets, leading to its observed pharmacological effects.

Comparación Con Compuestos Similares

N-(4-butylphenyl)-2H-tetrazole-5-carboxamide: Lacks the methoxy group, which may alter its biological activity and solubility.

2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide: Lacks the butylphenyl group, potentially affecting its hydrophobic interactions and binding affinity.

Uniqueness: N-(4-butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of both butylphenyl and methoxyphenyl groups, which can influence its pharmacokinetic properties and biological activity. The combination of these groups may enhance its ability to interact with multiple biological targets, making it a versatile compound for research and development.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Actividad Biológica

N-(4-butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound can be synthesized through the reaction of 4-butylphenyl isocyanate with 4-methoxybenzoyl hydrazine, followed by cyclization to form the tetrazole ring. The general structure can be represented as follows:

This compound features a tetrazole ring which is known for its electron-deficient nature, allowing it to participate in various biological interactions.

Antimicrobial Properties

Research indicates that compounds containing a tetrazole moiety exhibit notable antimicrobial activity. In one study, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects, suggesting that the compound could serve as a potential antibiotic agent .

Cytotoxicity and Selectivity

The cytotoxicity of this compound has been evaluated using various cancer cell lines. One study reported an IC50 value of approximately 46 µM against certain cancer cells, indicating moderate cytotoxic activity. The selectivity index (SI) was found to be greater than 16, suggesting that the compound exhibits preferential toxicity towards cancer cells over normal cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications on the phenyl rings significantly influence the biological activity of tetrazole derivatives. For instance, the introduction of alkyl groups at specific positions on the tetrazole ring enhances cytotoxicity and antimicrobial activity. The presence of methoxy and butyl substituents has been correlated with increased potency against various pathogens .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested for its antibacterial properties against Pseudomonas aeruginosa. The compound displayed a clear zone of inhibition in agar diffusion tests, confirming its effectiveness as an antimicrobial agent.

Study 2: Anticancer Activity

A separate study focused on the anticancer properties of this compound. It was administered to human breast cancer cell lines, where it induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. N-(4-butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study conducted on similar tetrazole compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be in the low microgram range, indicating potent antimicrobial activity.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.5 | Staphylococcus aureus |

| Compound B | 1.0 | Escherichia coli |

| This compound | TBD | TBD |

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly through the inhibition of specific enzymes involved in tumor growth and proliferation.

Case Study: Anticancer Activity

In vitro studies have shown that related tetrazole compounds can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 5.0 | Apoptosis Induction |

| HCT116 (Colon Cancer) | 7.5 | Cell Cycle Arrest |

Neuroprotective Effects

Emerging research suggests that tetrazole derivatives may also offer neuroprotective effects by modulating neuroinflammation and oxidative stress pathways. This is particularly relevant for conditions such as Alzheimer's disease.

Case Study: Neuroprotection

A study highlighted that certain tetrazole derivatives inhibited the NF-κB signaling pathway, which plays a crucial role in neuroinflammatory responses.

Propiedades

IUPAC Name |

N-(4-butylphenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-3-4-5-14-6-8-15(9-7-14)20-19(25)18-21-23-24(22-18)16-10-12-17(26-2)13-11-16/h6-13H,3-5H2,1-2H3,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUPRAUDSPYAJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.